3-Chloro-2-fluoro-5-nitrophenol

CAS No.: 1805656-07-8

Cat. No.: VC5023494

Molecular Formula: C6H3ClFNO3

Molecular Weight: 191.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805656-07-8 |

|---|---|

| Molecular Formula | C6H3ClFNO3 |

| Molecular Weight | 191.54 |

| IUPAC Name | 3-chloro-2-fluoro-5-nitrophenol |

| Standard InChI | InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |

| Standard InChI Key | MLMASDVKWUWQEW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Identity and Composition

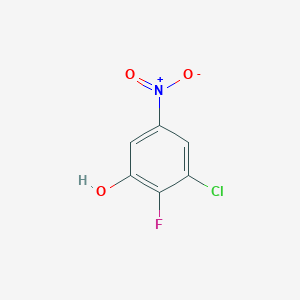

3-Chloro-2-fluoro-5-nitrophenol is systematically named 3-chloro-2-fluoro-5-nitro-phenol, with the International Union of Pure and Applied Chemistry (IUPAC) name 3-chloro-2-fluoro-5-nitrophenol . Its molecular formula C₆H₃ClFNO₃ reflects a monosubstituted benzene ring bearing chlorine (Cl), fluorine (F), nitro (NO₂), and hydroxyl (OH) groups at positions 3, 2, 5, and 1, respectively . The compound’s molecular weight is 191.54 g/mol, as calculated from its empirical formula .

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-nitrophenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 1805656-07-8 | |

| Molecular Formula | C₆H₃ClFNO₃ | |

| Molecular Weight | 191.54 g/mol | |

| Purity | ≥98% | |

| SMILES Notation | OC1=CC(N+[O-])=CC(Cl)=C1F |

Structural and Electronic Features

The compound’s structure combines electron-withdrawing groups (nitro, chlorine, fluorine) with a hydroxyl group, creating a polarized aromatic system. The nitro group at position 5 enhances electrophilic substitution resistance, while the fluorine at position 2 contributes to steric and electronic effects, potentially influencing intermolecular interactions . The chlorine at position 3 adds lipophilicity, which may affect solubility and membrane permeability in biological systems .

Synthesis and Production

| Supplier | Packaging | Price (USD) | Source |

|---|---|---|---|

| AK Scientific | 1g | 863 | |

| Aromsyn Co., Ltd. | Custom | Quote | |

| Chemenu | Custom | Quote |

Suppliers emphasize batch-specific Certificates of Analysis (COA) and structural validation via NMR and mass spectrometry .

Applications in Research and Industry

Pharmaceutical Intermediates

3-Chloro-2-fluoro-5-nitrophenol serves as a precursor in synthesizing bioactive molecules. The fluorine atom enhances metabolic stability in drug candidates, while the nitro group facilitates reduction to amines for further functionalization . Potential applications include:

-

Antibacterial agents targeting DNA gyrase.

-

Kinase inhibitors in oncology research.

Materials Science

The compound’s electron-deficient aromatic system makes it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume